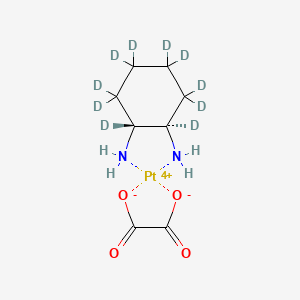
(1R,2R)-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexane-1,2-diamine;oxalate;platinum(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexane-1,2-diamine;oxalate;platinum(4+) is a complex organometallic compound. This compound is notable for its unique structure, which includes deuterium atoms and a platinum center. The presence of deuterium atoms can influence the compound’s chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexane-1,2-diamine;oxalate;platinum(4+) typically involves multiple steps. The initial step often includes the preparation of the deuterated cyclohexane derivative. This can be achieved through the hydrogenation of a suitable precursor in the presence of deuterium gas. The subsequent steps involve the introduction of the diamine functionality and the coordination of the platinum center. The final step is the formation of the oxalate complex, which stabilizes the platinum center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexane-1,2-diamine;oxalate;platinum(4+) can undergo various types of chemical reactions, including:
Oxidation: The platinum center can participate in oxidation reactions, potentially forming higher oxidation state complexes.
Reduction: The compound can be reduced to lower oxidation state platinum complexes.
Substitution: Ligand substitution reactions can occur, where the oxalate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum(VI) complexes, while reduction reactions may produce platinum(II) complexes. Substitution reactions can result in a variety of platinum complexes with different ligands.
Applications De Recherche Scientifique
(1R,2R)-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexane-1,2-diamine;oxalate;platinum(4+) has several scientific research applications:
Chemistry: The compound is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: It is studied for its potential biological activity, including its interactions with biomolecules.
Medicine: The compound is investigated for its potential use in cancer therapy, particularly due to the presence of the platinum center, which is known for its anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of (1R,2R)-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexane-1,2-diamine;oxalate;platinum(4+) involves its interaction with molecular targets, such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. This can interfere with DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound can interact with proteins, altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Oxaliplatin: Another platinum-based drug used in cancer therapy.
Carboplatin: A platinum compound with a different ligand structure.
Uniqueness
(1R,2R)-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexane-1,2-diamine;oxalate;platinum(4+) is unique due to the presence of deuterium atoms, which can influence its chemical properties and biological activity. The deuterium atoms can affect the compound’s stability, reactivity, and interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C8H14N2O4Pt+2 |
|---|---|
Poids moléculaire |
407.35 g/mol |
Nom IUPAC |
(1R,2R)-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexane-1,2-diamine;oxalate;platinum(4+) |
InChI |
InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/q;;+4/p-2/t5-,6-;;/m1../s1/i1D2,2D2,3D2,4D2,5D,6D;; |
Clé InChI |
PCRKGXHIGVOZKB-YYKMXZQESA-L |
SMILES isomérique |
[2H][C@@]1([C@](C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])N)N.C(=O)(C(=O)[O-])[O-].[Pt+4] |
SMILES canonique |
C1CCC(C(C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096385.png)

![methyl 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B14096400.png)

![13-[(2S,3R)-3-pent-2-enyloxiran-2-yl]trideca-5,8,11-trienoic acid](/img/structure/B14096408.png)
![1-(4-Propoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096412.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B14096430.png)

![3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid](/img/structure/B14096436.png)

![Ethyl 2-[4-(diphenylmethyl)piperazin-1-yl]-4-hydroxypyrimidine-5-carboxylate](/img/structure/B14096447.png)
![7-Chloro-1-(3-ethoxyphenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096449.png)

![3-methyl-8-[(2-methylpropyl)sulfanyl]-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14096459.png)
